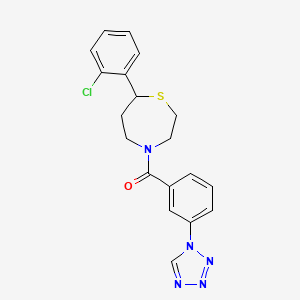
(3-(1H-tetrazol-1-yl)phenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(1H-tetrazol-1-yl)phenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone is a chemical compound that has been widely studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis and Characterization
Novel compounds, including (3-(1H-tetrazol-1-yl)phenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone, are synthesized and characterized using various techniques. The process involves structural optimization and interpretation of theoretical vibrational spectra using density functional theory (DFT) calculations. These studies facilitate understanding the structural changes in molecules due to electron-withdrawing group substitution and provide insights into their thermodynamic stability and reactivity in different states. Molecular docking studies are also performed to understand the antibacterial activity of these compounds, highlighting their potential in creating new antibacterial agents (Shahana & Yardily, 2020).
Anticancer Activity Evaluation
Compounds similar in structure to (3-(1H-tetrazol-1-yl)phenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone have been evaluated for anticancer activities. Synthesis of specific derivatives and their reaction with various nucleophiles have been studied for potential anticancer properties. These investigations contribute to the development of new anticancer agents by understanding the chemical reactivity and biological activity of synthesized compounds (Gouhar & Raafat, 2015).
Antimicrobial and Anti-inflammatory Activities
Research on similar thiazole and pyrazole derivatives showcases their potential in exhibiting antimicrobial and anti-inflammatory activities. The synthesis of novel pyrazoline derivatives, characterized by specific substituent patterns, has demonstrated promising anti-inflammatory and antibacterial properties. These studies are crucial for the development of new therapeutic agents targeting inflammation and bacterial infections (Ravula et al., 2016).
Structural and Reactivity Analysis
Isomorphous studies of methyl- and chloro-substituted heterocyclic analogues, akin to the core structure of (3-(1H-tetrazol-1-yl)phenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone, demonstrate the effects of chlorine-methyl (Cl-Me) exchange. These investigations provide a deeper understanding of structural similarities and differences among compounds, facilitating the prediction of their reactivity and potential applications in various chemical and biological contexts (Swamy et al., 2013).
properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5OS/c20-17-7-2-1-6-16(17)18-8-9-24(10-11-27-18)19(26)14-4-3-5-15(12-14)25-13-21-22-23-25/h1-7,12-13,18H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPZZRVOKHVHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-tetrazol-1-yl)phenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

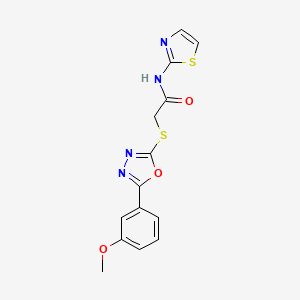
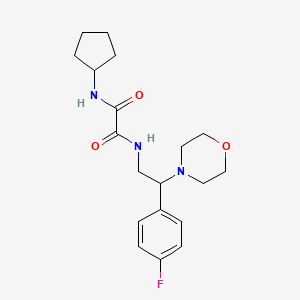
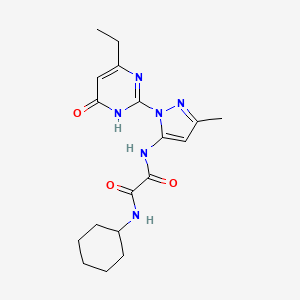
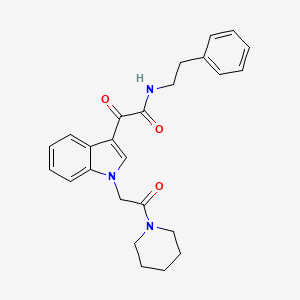
![2-Methyl-3-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]quinoxaline](/img/structure/B2836944.png)
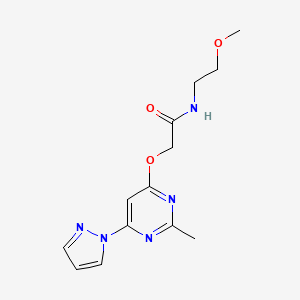
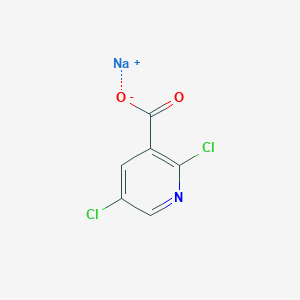
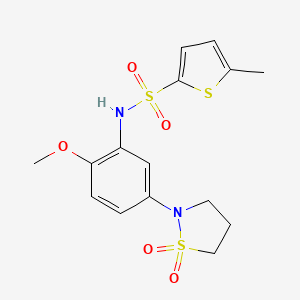
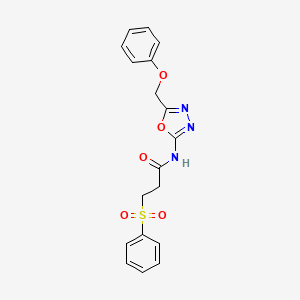
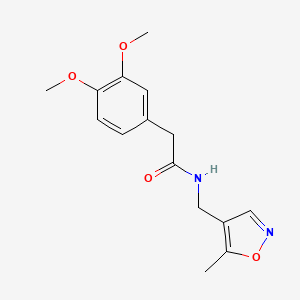
![N-[(2-chlorophenyl)methyl]-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2836952.png)
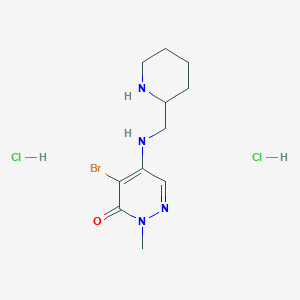
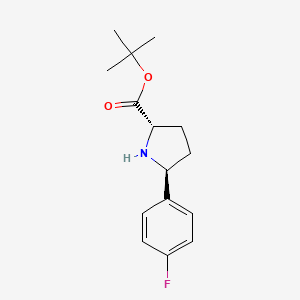
![N-allyl-1-(4-{[(4-fluorophenyl)acetyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B2836957.png)